Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage in diverse hydrogen-bonding networks. 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a high-value, bifunctional building block. It combines the structural rigidity of an N-aryl pyrazole with the synthetic versatility of a C4-aldehyde. This technical whitepaper explores the physicochemical profile, mechanistic behavior, and validated synthetic protocols for this compound, providing drug development professionals with actionable insights for incorporating this moiety into lead-generation libraries[1].
Structural Chemistry & Molecular Properties
The molecular architecture of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is characterized by a central 1H-pyrazole heteroaromatic ring. The N1 position is substituted with a 2-fluorophenyl group, the C3 position holds a methyl group, and the C4 position features a reactive carbaldehyde (formyl) group.
Quantitative Physicochemical Profile
To facilitate rational drug design, the fundamental physicochemical properties of this building block are summarized below. These metrics are critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives[2],,[3].
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₁H₉FN₂O | Standard elemental composition for hit-to-lead libraries. |
| Molecular Weight | 204.20 g/mol | Low MW allows ample room for further elaboration without violating Lipinski's Rule of 5[1]. |
| LogP (Predicted) | ~2.4 - 2.8 | Optimal lipophilicity for passive membrane permeability[3]. |
| Topological Polar Surface Area | 29.96 Ų | Excellent for CNS penetration (well below the 90 Ų threshold). |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and reduces desolvation penalties during target binding. |
| Hydrogen Bond Acceptors | 3 (N2, O, F) | Provides multiple vectors for interacting with kinase hinge regions or receptor pockets. |
| Rotatable Bonds | 2 | High rigidity, minimizing entropic loss upon target binding. |
Mechanistic Insights into Physicochemical Behavior
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable, rather than just observing its structure.
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The Ortho-Fluoro Effect: The fluorine atom at the ortho position of the N-phenyl ring is not merely a metabolic shield. It introduces a pronounced conformational locking effect. Due to dipole-dipole repulsion between the highly electronegative fluorine lone pairs and the lone pair on the adjacent pyrazole N2 atom, the phenyl ring is forced out of coplanarity with the pyrazole core. This predefined dihedral angle reduces the entropic penalty upon binding to biological targets and can induce favorable halogen bonding within hydrophobic pockets.
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C3-Methyl Hyperconjugation: The methyl group at the 3-position provides mild electron density to the pyrazole core via hyperconjugation. This subtle electronic push increases the nucleophilicity of the C4 position during synthesis and stabilizes the heteroaromatic system against oxidative degradation[4].
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Aldehyde Electrophilicity: The C4-carbaldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent sp2 carbons. It exists in a dynamic equilibrium with its hydrate in aqueous media, though the unhydrated form dominates, making it an ideal handle for reductive aminations, Knoevenagel condensations, and Wittig olefinations.
Synthetic Methodology & Experimental Protocols
The most robust and scalable route to 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves a two-stage process: the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by regioselective electrophilic aromatic substitution via the Vilsmeier-Haack reaction.
Figure 1: Synthesis workflow for 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 1: Synthesis of the Pyrazole Core
Causality Check: We utilize an enaminone (4-dimethylaminobut-3-en-2-one) rather than a standard 1,3-diketone to ensure strict regiocontrol. The highly nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbon (the enamine beta-carbon), preventing the formation of undesired structural isomers.
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Preparation: Suspend 2-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.5 M concentration).
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Activation: Add triethylamine (1.1 eq) to liberate the free hydrazine base. The solution will turn slightly yellow.
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Condensation: Add 4-dimethylaminobut-3-en-2-one (1.05 eq) dropwise at room temperature.
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Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Complete consumption of the enaminone indicates successful cyclization.
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Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 1-(2-fluorophenyl)-3-methyl-1H-pyrazole.
Protocol 2: Regioselective Formylation (Vilsmeier-Haack)
Causality Check: The pyrazole ring is electron-rich. The lone pairs from the nitrogen atoms donate electron density via resonance, making the C4 position the most nucleophilic site and highly susceptible to electrophilic attack by the chloromethyleneiminium ion.
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Reagent Generation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0°C using an ice bath.
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Activation: Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 15 minutes. Self-Validation: The formation of the active Vilsmeier reagent is confirmed by a color transition to pale yellow. Strict temperature control (0°C) is critical here to prevent runaway exothermic degradation of DMF.
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Electrophilic Attack: Dissolve the pyrazole intermediate from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex.
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Heating: Remove the ice bath and heat the reaction to 90°C for 3 hours. The electron-withdrawing 2-fluorophenyl group slightly deactivates the pyrazole ring, necessitating elevated temperatures to drive the electrophilic aromatic substitution to completion[4].
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Hydrolysis & Quench: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the acidic mixture to pH 7-8 using saturated aqueous NaHCO₃. This step hydrolyzes the iminium intermediate into the final aldehyde.
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Isolation: Extract with dichloromethane (3x), dry the combined organics, and purify via flash column chromatography to yield the pure 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Analytical & Physicochemical Characterization
Once synthesized, the building block must undergo rigorous physicochemical profiling to ensure it meets lead-like criteria before integration into high-throughput parallel synthesis.
Figure 2: Physicochemical characterization and validation logic tree.
Characterization Workflows
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Structural Verification (NMR): ¹H NMR (CDCl₃) will show a distinct, highly deshielded singlet around δ 9.9 - 10.0 ppm corresponding to the aldehydic proton. The pyrazole C5 proton will appear as a sharp singlet around δ 8.0 - 8.4 ppm, and the C3 methyl group will present as a singlet near δ 2.5 - 2.6 ppm[4].
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Lipophilicity (LogP) Determination: Conducted via the miniaturized shake-flask method. The compound is partitioned between mutually saturated n-octanol and PBS (pH 7.4). The concentration in both phases is quantified via UPLC-UV. A LogP of ~2.5 confirms optimal lipophilicity for oral bioavailability.
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Kinetic Solubility: Assessed by spiking a 10 mM DMSO stock solution into PBS (pH 7.4) to a final concentration of 200 µM. Nephelometry (light scattering) is used to detect precipitation. The absence of scattering indicates excellent aqueous solubility, largely driven by the polar surface area of the pyrazole and aldehyde moieties.
References
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Title: 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem Source: nih.gov URL: [Link]
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Title: 1-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde, 95% | Chem Pure Source: chembeez.com URL: [Link]
Sources
- 1. 1-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4 [chemicalbook.com]
